2-(4-Fluoro-benzylidene)-cycloheptanone
Description
2-(4-Fluoro-benzylidene)-cycloheptanone is a cyclic ketone derivative featuring a seven-membered cycloheptanone ring conjugated with a 4-fluorobenzylidene moiety. This compound belongs to the benzylidene ketone family, which is characterized by the presence of an aromatic aldehyde-derived substituent attached to a cyclic ketone.
Properties
Molecular Formula |
C14H15FO |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C14H15FO/c15-13-8-6-11(7-9-13)10-12-4-2-1-3-5-14(12)16/h6-10H,1-5H2 |
InChI Key |
NVTCGYVILCVZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC2=CC=C(C=C2)F)C(=O)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Ring Size Variations
Cyclopentanone Derivatives
Cyclopentanone-based analogs, such as 2-(4-fluorobenzylidene)-cyclopentanone, exhibit distinct reactivity due to their smaller ring size. highlights that cycloheptanone derivatives (e.g., compound 8) showed lower yields (~70%) in condensation reactions compared to cyclopentanone derivatives (e.g., compound 7), likely due to increased steric hindrance and reduced ring strain in the seven-membered system .
Cyclooctanone Derivatives
The cyclooctanone analog, (E)-2-(4-fluorobenzylidene)-cyclo-octanone, was structurally characterized via X-ray crystallography, revealing a mean σ(C–C) bond length of 0.003 Å and an R factor of 0.037 ().
Substituent Effects: Fluorine vs. Chlorine
Chlorobenzylidene Derivatives
Compounds like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone () and C18H13ClN6O2S () demonstrate the impact of chlorine substituents. Chlorine’s electron-withdrawing nature enhances electrophilic reactivity, which is exploited in agricultural intermediates (e.g., metconazole synthesis) .
Isomerism and Bioactivity
reveals that isomerism in benzylidene-cycloheptanone derivatives significantly affects biological activity. For example, (Z,Z)-BABCII isomers exhibited a Kₘ value of 0.66 against human factor Xa (FXa), compared to 170 for the (E,E) isomer.
Reaction Yields and Catalysts
Cycloheptanone derivatives generally require extended reaction times (e.g., 24 hours) to achieve yields >70% in condensation reactions with aromatic aldehydes, as noted in . Catalysts like zirconium (Zr) may improve efficiency, though larger rings remain challenging due to steric limitations .
Preparation Methods
Aldol Condensation Using Sodium Methoxide in Ethanol
The most widely reported method involves aldol condensation of 4-fluorobenzaldehyde with cycloheptanone in ethanol using sodium methoxide (NaOMe) as the base. Key parameters include:
Mechanistic Insight :
The base deprotonates the α-hydrogen of cycloheptanone, forming an enolate that attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. Subsequent dehydration yields the conjugated benzylidene product.
Challenges :
Hydroxide-Mediated Condensation in Aqueous-Alcoholic Systems
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol/water mixtures offers a cost-effective alternative:
Advantages :
Limitations :
Acid-Catalyzed Claisen-Schmidt Condensation
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) catalyzes the reaction via protonation of the aldehyde:
Applications :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time:
Benefits :
Grignard Reagent-Based Approach
A less conventional method involves reacting 4-fluorophenylmagnesium bromide with cycloheptanone:
Utility :
Comparative Analysis of Methods
| Method | Catalyst | Time | Yield | Purity |
|---|---|---|---|---|
| NaOMe in ethanol | NaOMe | 12–24 h | 45–70% | High |
| NaOH/KOH in ethanol-H₂O | NaOH/KOH | 2–4 h | 50–65% | Moderate |
| Acid-catalyzed | HCl/H₂SO₄ | 6–8 h | 40–55% | Low |
| Microwave-assisted | None | 15–30 min | 70–75% | High |
| Grignard reagent | Mg | 4–6 h | 30–40% | Moderate |
Optimization Strategies
-
Solvent Selection : Ethanol balances reactivity and environmental impact, while toluene improves yields in microwave-assisted reactions.
-
Catalyst Loading : 10–15 mol% NaOMe optimizes enolate formation without over-base degradation.
-
Purification : Recrystallization from acetone/hexane mixtures enhances purity to >95% .
Q & A
Q. What are the common synthetic routes for 2-(4-Fluoro-benzylidene)-cycloheptanone, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via a Claisen-Schmidt condensation reaction between cycloheptanone and 4-fluorobenzaldehyde under basic conditions. Key optimization parameters include:
- Solvent Selection: Use ethanol or methanol to balance reactivity and solubility.
- Catalyst: NaOH or KOH (5–10 mol%) to deprotonate the ketone and drive enolate formation.
- Temperature: Reflux conditions (70–80°C) to ensure complete conversion while minimizing side reactions.
- Purification: Column chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate the product. Reaction progress is monitored via TLC (using hexane/ethyl acetate mobile phases) and validated by GC-MS or NMR .
Q. Which spectroscopic and crystallographic methods are employed to confirm the molecular structure of this compound?
Methodological Answer: Structural confirmation involves:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks to the cycloheptanone backbone (δ ~2.5 ppm for ketone protons) and 4-fluorobenzylidene moiety (aromatic protons at δ ~7.0–7.8 ppm).
- IR: Detect C=O stretching (~1700 cm⁻¹) and C=C aromatic vibrations (~1600 cm⁻¹).
- X-ray Crystallography:
- Grow single crystals via slow evaporation in ethanol.
- Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) at 273 K.
- Solve the structure using SHELXS (direct methods) and refine with SHELXL (full-matrix least-squares), achieving R factors < 0.05 .
Advanced Questions
Q. How can researchers address contradictions between experimental crystallographic data and computational modeling predictions for this compound?
Methodological Answer: Discrepancies often arise from differences in dynamic (experimental) vs. static (computational) models. To resolve:
- Refinement Checks: Re-analyze crystallographic data using SHELXL's restraints for thermal parameters and hydrogen bonding. Validate with the "CHECKCIF" tool to identify outliers.
- Computational Adjustments: Incorporate solvent effects (e.g., PCM models) and torsional flexibility in DFT calculations (B3LYP/6-31G* level).
- Cross-Validation: Compare experimental bond lengths (e.g., C=O: ~1.22 Å) with computed values and adjust basis sets or dispersion corrections .
Q. What methodological strategies are recommended for analyzing the electronic effects of the 4-fluoro substituent on the benzylidene moiety's reactivity?
Methodological Answer: To probe electronic influences:
- Electrochemical Studies: Perform cyclic voltammetry in DMF/TBAP to measure redox potentials, correlating fluorine's electron-withdrawing effects with shifts in oxidation peaks.
- Hammett Analysis: Compare reaction rates (e.g., nucleophilic additions) with para-substituted analogs (σₚ values: F = +0.06, Cl = +0.23).
- Computational Mapping: Use NBO analysis (Gaussian 16) to quantify charge distribution at the α,β-unsaturated ketone, focusing on fluorine's impact on electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
